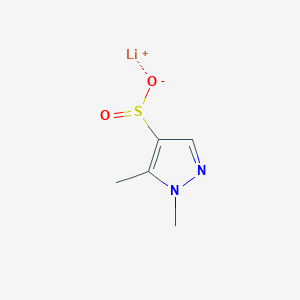
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a novel organic compound characterized by its complex molecular structure It integrates components of isoquinoline, benzamide, and nitroaromatic moieties, making it an interesting subject for chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide typically involves several steps, each with specific reaction conditions:
Formation of 3,4-Dihydroisoquinoline: : Starting with isoquinoline, catalytic hydrogenation under mild conditions can be used to introduce the dihydro functionality.
Introduction of the 4-(Dimethylamino)phenyl Group: : This can be achieved via a Friedel-Crafts alkylation, using suitable alkyl halides and aluminum chloride as the catalyst.
Attachment of the Nitrobenzamide Moiety: : This step often involves a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a nitrobenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthesis for scale, ensuring yield and purity. This might involve:
Automated Continuous Flow Reactors: : To maintain consistent reaction conditions and improve throughput.
Green Chemistry Approaches: : Utilizing less hazardous solvents and reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The nitro group can undergo reduction to form corresponding amines under controlled conditions.
Reduction: : Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen.
Substitution: : The aromatic rings allow for electrophilic substitution reactions, particularly in the presence of activating groups like the dimethylamino group.
Common Reagents and Conditions
Palladium on Carbon (Pd/C): : Used for catalytic hydrogenation and reduction reactions.
Aluminum Chloride (AlCl3): : Employed in Friedel-Crafts alkylations.
Sodium Borohydride (NaBH4): : Commonly used for selective reduction processes.
Major Products Formed
Reduction of the nitro group produces corresponding amine derivatives, while electrophilic aromatic substitution might introduce further functional groups to the benzene ring, yielding derivatives with varied functionality.
Applications De Recherche Scientifique
Chemistry
This compound serves as a precursor in organic synthesis, allowing chemists to develop novel materials with diverse properties.
Biology
Studies indicate potential for bioactive properties, such as enzyme inhibition or receptor binding, making it a candidate for pharmaceutical research.
Medicine
Given its structural complexity, there's a possibility for applications in designing new drugs targeting specific biological pathways.
Industry
The compound's unique properties may find use in developing advanced materials, like specialized polymers or molecular sensors.
Mécanisme D'action
Molecular Targets
The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide likely involves interaction with biological macromolecules like proteins or nucleic acids, modulating their function.
Pathways Involved
Research suggests it could affect signal transduction pathways, particularly those involved in cell growth and differentiation, potentially leading to applications in cancer research or regenerative medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2,3-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-nitrobenzamide
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3-nitrobenzamide
Uniqueness
The unique combination of the dihydroisoquinoline, dimethylaminophenyl, and nitrobenzamide groups sets this compound apart, providing a distinctive profile of reactivity and potential bioactivity.
Conclusion
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide stands out in the realm of organic compounds due to its intricate structure and broad range of potential applications. Continued research will undoubtedly uncover even more about its properties and uses.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-28(2)22-13-11-20(12-14-22)25(29-16-15-19-7-3-4-8-21(19)18-29)17-27-26(31)23-9-5-6-10-24(23)30(32)33/h3-14,25H,15-18H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZHSAKCWMMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)

![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)


![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)
![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)



![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)
